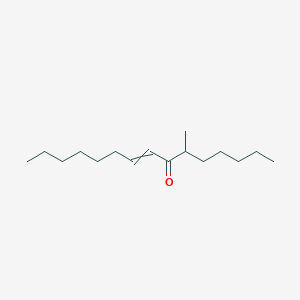

6-Methylpentadec-8-en-7-one

Description

Structure

3D Structure

Properties

CAS No. |

651726-49-7 |

|---|---|

Molecular Formula |

C16H30O |

Molecular Weight |

238.41 g/mol |

IUPAC Name |

6-methylpentadec-8-en-7-one |

InChI |

InChI=1S/C16H30O/c1-4-6-8-9-10-12-14-16(17)15(3)13-11-7-5-2/h12,14-15H,4-11,13H2,1-3H3 |

InChI Key |

OPFSHAZSAVOPSD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CC(=O)C(C)CCCCC |

Origin of Product |

United States |

Discovery and Methodologies for Isolation of 6 Methylpentadec 8 En 7 One

Bioassay-Guided Approaches for Chemical Identification

Bioassay-guided fractionation is a pivotal strategy in the discovery of new bioactive molecules. This process involves the systematic separation of a crude extract into various fractions, with each fraction being tested for a specific biological activity. The active fractions are then subjected to further separation until a pure, active compound is isolated nih.gov.

For a compound like 6-Methylpentadec-8-en-7-one, the bioassays could be designed to detect a range of activities, such as antimicrobial, anti-inflammatory, or pheromonal effects. For instance, if the compound is a suspected insect pheromone, olfactometer or electroantennography (EAG) bioassays would be employed to guide the fractionation process. In these assays, fractions of the extract are presented to an insect, and its behavioral or physiological response is measured.

Table 1: Hypothetical Bioassay-Guided Fractionation of a Plant Extract

| Fraction ID | Description | Bioassay Result (e.g., Antimicrobial Activity - Zone of Inhibition in mm) |

| Crude Extract | Methanolic extract of a plant source | 15 |

| Fraction A | Hexane-soluble portion | 2 |

| Fraction B | Ethyl acetate-soluble portion | 18 |

| Fraction C | Water-soluble portion | 1 |

| Sub-fraction B1 | Silica (B1680970) gel chromatography, eluent: 10% Ethyl Acetate (B1210297) in Hexane (B92381) | 5 |

| Sub-fraction B2 | Silica gel chromatography, eluent: 20% Ethyl Acetate in Hexane | 22 |

| Sub-fraction B3 | Silica gel chromatography, eluent: 40% Ethyl Acetate in Hexane | 8 |

| Pure Compound | Isolated from Sub-fraction B2 | 25 |

This iterative process of fractionation and bioassay allows researchers to home in on the specific molecule responsible for the observed biological effect.

Extraction and Enrichment Methodologies from Biological Sources

The initial step in isolating this compound from a biological source, be it plant material or an insect, is extraction. The choice of solvent is critical and is based on the polarity of the target compound. For a long-chain ketone, a range of organic solvents can be employed.

Common extraction techniques include:

Solvent Extraction: This involves macerating the biological material in a solvent such as methanol (B129727), ethanol, ethyl acetate, hexane, or dichloromethane (B109758) tandfonline.combrieflands.com. A combination of solvents is often used to ensure a broad range of compounds are extracted.

Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase the efficiency of the extraction process, reducing solvent consumption and time researchgate.net.

Following extraction, the crude extract contains a complex mixture of compounds. Enrichment methodologies are then used to increase the concentration of the target ketone. These can include:

Liquid-Liquid Partitioning: The crude extract is partitioned between two immiscible solvents, such as hexane and methanol/water, to separate compounds based on their polarity brieflands.com.

Saponification: If the extract is rich in fats and esters, saponification (hydrolysis with a base) can be used to convert these into water-soluble soaps, which can then be removed, thereby enriching the non-saponifiable fraction containing the ketone researchgate.net.

Chromatographic Separation Techniques for Purification

Chromatography is the cornerstone of purification in natural product chemistry. A series of chromatographic steps are typically required to isolate a pure compound like this compound.

Column Chromatography: This is often the first step in the purification of an enriched extract. Silica gel is a common stationary phase, and the mobile phase is a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate tandfonline.com. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to track the separation. For unsaturated compounds like this compound, silica gel impregnated with silver nitrate (B79036) can be used to separate compounds based on the number and geometry of their double bonds acs.org.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used in the final stages of purification. Both normal-phase and reverse-phase HPLC can be employed. For a moderately polar compound like a long-chain ketone, a C18 reverse-phase column with a mobile phase of methanol and water or acetonitrile (B52724) and water is a common choice.

Gas Chromatography (GC): For volatile compounds, preparative GC can be used for purification. However, for a compound with a molecular weight like that of this compound, HPLC is generally more suitable for preparative scale isolation. Analytical GC coupled with mass spectrometry (GC-MS) is an indispensable tool for identifying the compound in various fractions and confirming its purity.

Table 2: Typical Chromatographic Purification Scheme

| Chromatographic Step | Stationary Phase | Mobile Phase/Eluent | Purpose |

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Initial fractionation of the enriched extract |

| Silver Nitrate Column Chromatography | Silica Gel impregnated with AgNO3 | Toluene/Hexane Gradient | Separation of unsaturated isomers |

| Preparative HPLC | C18 Reverse-Phase | Methanol/Water Gradient | Final purification to >95% purity |

Through the meticulous application of these discovery, extraction, enrichment, and purification methodologies, scientists can isolate this compound in a pure form, enabling its structural elucidation and further investigation of its biological properties.

Structural Elucidation Methodologies for 6 Methylpentadec 8 En 7 One

Spectroscopic Techniques in Molecular Structure Determination

Spectroscopic methods provide a powerful, non-destructive means to probe the molecular architecture of a compound. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about the carbon skeleton, functional groups, and the electronic environment of individual atoms can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

For 6-Methylpentadec-8-en-7-one, ¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their chemical environment, and their proximity to one another. The olefinic protons on the C8-C9 double bond are expected to resonate in the downfield region, typically between 6.0 and 7.0 ppm, with their coupling constant providing information about the geometry of the double bond (cis or trans). The proton at the chiral center (C6) would likely appear as a multiplet due to coupling with the neighboring methyl group and methylene protons.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework. The carbonyl carbon (C7) would be readily identifiable by its characteristic chemical shift in the range of 190-220 ppm libretexts.org. The sp² hybridized carbons of the double bond (C8 and C9) would appear in the olefinic region (115-140 ppm) libretexts.org. The remaining aliphatic carbons would resonate in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-8 | 6.8 - 7.0 | dd | 15.5, 6.5 |

| H-9 | 6.0 - 6.2 | dt | 15.5, 7.0 |

| H-6 | 2.8 - 3.0 | m | - |

| H-5 | 2.4 - 2.6 | t | 7.5 |

| H-10 | 2.1 - 2.3 | q | 7.0 |

| CH₃ at C6 | 1.0 - 1.2 | d | 7.0 |

| Other CH₂ | 1.2 - 1.6 | m | - |

| Terminal CH₃ | 0.8 - 1.0 | t | 7.0 |

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-7 (C=O) | 195 - 205 |

| C-8 (=CH) | 145 - 155 |

| C-9 (=CH) | 125 - 135 |

| C-6 (-CH) | 40 - 50 |

| C-5 (-CH₂) | 30 - 40 |

| C-10 (-CH₂) | 30 - 40 |

| CH₃ at C6 | 15 - 25 |

| Other CH₂ | 20 - 35 |

| Terminal CH₃ | 10 - 15 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. In MS, a molecule is ionized, and the resulting charged particles are separated according to their mass-to-charge ratio (m/z).

For this compound (C₁₆H₃₀O), high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, allowing for the unambiguous determination of its molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For α,β-unsaturated ketones, characteristic fragmentation pathways include cleavage alpha to the carbonyl group and McLafferty rearrangements researchgate.netlibretexts.orgwikipedia.org. The fragmentation of this compound would be expected to show significant peaks corresponding to the loss of alkyl chains and other neutral fragments.

Expected Fragmentation Pattern for this compound:

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 238 | [M]⁺ | Molecular Ion |

| 195 | [M - C₃H₇]⁺ | α-cleavage at C5-C6 bond |

| 167 | [M - C₅H₁₁]⁺ | Cleavage at C10-C11 bond |

| 125 | [C₈H₁₃O]⁺ | McLafferty rearrangement |

| 97 | [C₆H₉O]⁺ | Further fragmentation |

| 69 | [C₅H₉]⁺ | Alkyl fragment |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound.

In the IR spectrum of this compound, the most prominent absorption band would be due to the stretching vibration of the carbonyl group (C=O). For an α,β-unsaturated ketone, this band typically appears in the range of 1650-1700 cm⁻¹, which is at a lower wavenumber compared to a saturated ketone due to conjugation vscht.czorgchemboulder.compressbooks.pub. The C=C double bond stretching vibration would be observed around 1600-1650 cm⁻¹. Additionally, C-H stretching vibrations for the sp² and sp³ hybridized carbons would be seen just above and below 3000 cm⁻¹, respectively.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (α,β-unsaturated ketone) | 1650 - 1700 | Strong |

| C=C (alkene) | 1600 - 1650 | Medium |

| C-H (sp²) | 3010 - 3100 | Medium |

| C-H (sp³) | 2850 - 2960 | Strong |

Stereochemical Assignment Methodologies for the 6-Methyl and 8-En Moieties

Determining the three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of structural elucidation, as different stereoisomers can have vastly different biological activities. For this compound, the key stereochemical features are the chiral center at C6 and the configuration of the C8-C9 double bond.

Chiral chromatography is a powerful technique for separating enantiomers. gcms.czchromatographyonline.comazom.comresearchgate.net In chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), a chiral stationary phase is used. The enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and thus their separation.

To determine the enantiomeric composition of a sample of this compound, it would be passed through a chiral GC or HPLC column. The presence of two peaks with equal areas would indicate a racemic mixture, while a single peak or two peaks with unequal areas would indicate an enantiomerically enriched or pure sample. By comparing the retention time with that of a known standard, the absolute configuration of the enantiomer can be determined.

Optical rotation and Circular Dichroism (CD) spectroscopy are chiroptical techniques that provide information about the stereochemistry of chiral molecules. Optical rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound researchgate.net. The direction and magnitude of the rotation are characteristic of the specific enantiomer.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule libretexts.orgchiralabsxl.com. A CD spectrum provides information about the absolute configuration and conformation of a molecule. For α,β-unsaturated ketones, the sign of the Cotton effect in the CD spectrum, which is the characteristic change in optical rotation in the vicinity of an absorption band, can often be correlated with the stereochemistry of the chiral centers near the chromophore using empirical rules such as the Octant Rule vlabs.ac.inupenn.eduegyankosh.ac.in.

By analyzing the optical rotation and CD spectrum of this compound and comparing the data to known compounds or theoretical calculations, the absolute configuration of the stereocenter at C6 can be determined.

Derivatization Strategies for Chiral Analysis

The core principle behind derivatization for chiral analysis is the conversion of a pair of enantiomers, which are otherwise indistinguishable by many analytical techniques, into a pair of diastereomers. Diastereomers possess different physical properties and can therefore be separated and quantified using standard chromatographic or spectroscopic methods. The ketone functional group and the chiral center at the 6-position of this compound offer a handle for such chemical modifications.

Formation of Diastereomeric Derivatives:

A common and effective strategy for the chiral analysis of ketones is their conversion into diastereomeric derivatives. This is typically achieved by reacting the ketone with a chiral reagent that forms a covalent bond.

One of the most widely used classes of chiral derivatizing agents for this purpose are chiral hydrazines, which react with the ketone to form diastereomeric hydrazones. For instance, reagents like (R)- or (S)-1-phenylethylhydrazine can be employed. The resulting diastereomeric hydrazones exhibit different retention times on a non-chiral GC or HPLC column, allowing for their separation and quantification.

Another approach involves the reduction of the ketone to a secondary alcohol, followed by esterification with a chiral acid or acid chloride. A prominent example of such a reagent is α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid, or its corresponding acid chloride. The reaction of the reduced 6-Methylpentadec-8-en-7-ol with both (R)- and (S)-Mosher's acid chloride would yield a pair of diastereomeric esters. These esters can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy. The differing chemical environments of the protons near the newly formed ester linkage in the two diastereomers lead to distinct chemical shifts, which can be used to determine the enantiomeric excess of the original ketone.

Table 1: Chiral Derivatizing Agents and their Application

| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Resulting Derivative | Analytical Technique |

|---|---|---|---|

| (R)- or (S)-1-Phenylethylhydrazine | Ketone | Diastereomeric Hydrazones | GC, HPLC |

| (R)- or (S)-Mosher's Acid Chloride | Secondary Alcohol (after reduction of ketone) | Diastereomeric Esters | NMR, HPLC |

Research Findings on Structurally Similar Compounds:

While specific derivatization studies on this compound are not extensively documented in publicly available literature, research on the chiral analysis of other long-chain, methyl-branched, and unsaturated ketones, particularly within the context of insect pheromones, provides valuable insights. For example, the determination of the absolute configuration of various insect pheromones containing a ketone functionality often relies on derivatization followed by GC-MS or NMR analysis.

In a study focused on the synthesis and stereochemical analysis of a structurally related insect pheromone, the ketone was first reduced to the corresponding alcohol. The resulting alcohol was then derivatized using (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). The resulting diastereomeric esters were then analyzed by ¹H NMR spectroscopy. The differences in the chemical shifts of the protons adjacent to the ester group allowed for the unambiguous assignment of the absolute configuration of the chiral center.

Table 2: Hypothetical ¹H NMR Chemical Shift Data for Diastereomeric Mosher's Esters of 6-Methylpentadec-8-en-7-ol

| Proton | (R)-Mosher's Ester Diastereomer (ppm) | (S)-Mosher's Ester Diastereomer (ppm) | Δδ (δS - δR) (ppm) |

|---|---|---|---|

| H-7 | 4.95 | 5.05 | +0.10 |

| H-5 | 1.60 | 1.50 | -0.10 |

Note: The data in this table is hypothetical and serves to illustrate the expected differences in chemical shifts upon derivatization.

The sign of the chemical shift difference (Δδ) between the diastereomers can be correlated with the absolute configuration at the chiral center based on established models of the conformation of Mosher's esters in solution. This powerful technique not only allows for the determination of enantiomeric purity but also for the assignment of the absolute stereochemistry.

Biosynthetic Pathways and Precursor Metabolism of 6 Methylpentadec 8 En 7 One

Enzymatic Mechanisms in Pheromone Biosynthesis

The biosynthesis of 6-Methylpentadec-8-en-7-one in Trogoderma granarium is believed to follow a modified fatty acid synthesis pathway, a common strategy for the production of many insect pheromones. While the specific enzymes in Trogoderma granarium have not been fully characterized, the general enzymatic steps can be inferred from studies on related insect species and the chemical structure of the pheromone.

The production of the final ketone structure likely involves a series of enzymatic reactions, including desaturation, methyl-branching, and oxidation. A key enzyme class, desaturases , is responsible for introducing the double bond at the C8 position. These enzymes typically act on fatty acyl-CoA substrates. The methyl group at the C6 position is introduced through the action of a fatty acid synthase (FAS) that can incorporate a methylmalonyl-CoA extender unit in place of a malonyl-CoA unit during chain elongation. Finally, the ketone functional group is likely formed through an oxidation step, possibly involving a cytochrome P450 monooxygenase, which would convert a hydrocarbon precursor to the corresponding ketone.

Table 1: Putative Enzymatic Steps in the Biosynthesis of this compound

| Enzymatic Step | Enzyme Class (Putative) | Function |

| Chain Elongation & Methylation | Fatty Acid Synthase (FAS) | Incorporates a methylmalonyl-CoA unit to create the methyl branch. |

| Desaturation | Acyl-CoA Desaturase | Introduces the double bond at the C8 position. |

| Oxidation | Cytochrome P450 Monooxygenase | Converts a precursor to the final ketone structure. |

Identification of Metabolic Precursors and Intermediates

The carbon skeleton of this compound strongly suggests its origin from fatty acid metabolism. The primary building blocks for fatty acid synthesis are acetyl-CoA and malonyl-CoA. The introduction of the methyl group at an even-numbered carbon position (C6) points to the incorporation of propionyl-CoA, which is first carboxylated to methylmalonyl-CoA before being utilized by the fatty acid synthase.

Therefore, the primary metabolic precursors for the biosynthesis of this pheromone are:

Acetyl-CoA: Derived from carbohydrate and lipid metabolism, provides the initial two-carbon unit and subsequent two-carbon extensions.

Propionyl-CoA: Derived from the metabolism of certain amino acids (isoleucine, valine, methionine) or odd-chain fatty acids, provides the three-carbon unit that results in the methyl branch.

The biosynthetic pathway likely proceeds through a series of fatty acyl-CoA intermediates. A plausible precursor would be a 16-carbon fatty acyl-CoA with a methyl branch at the C6 position. This precursor would then undergo desaturation and subsequent oxidation to yield the final pheromone component.

Table 2: Key Metabolic Precursors and Intermediates

| Molecule | Type | Role in Biosynthesis |

| Acetyl-CoA | Precursor | Starter unit and source of two-carbon elongation units. |

| Propionyl-CoA | Precursor | Source of the three-carbon unit for methyl branching. |

| Methylmalonyl-CoA | Intermediate | The extender unit incorporated by FAS to create the methyl branch. |

| 6-Methyl-hexadecanoyl-CoA | Intermediate (Putative) | The saturated, methyl-branched fatty acyl-CoA precursor before desaturation and oxidation. |

Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling is a powerful technique to trace the metabolic fate of precursors in a biosynthetic pathway. ecocenter.md While specific isotopic labeling studies on the biosynthesis of this compound in Trogoderma granarium are not extensively documented in publicly available literature, the principles of such studies can be outlined based on research on other insect pheromones.

In a typical experiment, precursors labeled with stable isotopes (e.g., ¹³C or ²H) or radioisotopes (e.g., ¹⁴C) are administered to the insect. After a period of time, the pheromone is extracted and analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation.

For instance, to confirm the origin of the carbon backbone and the methyl branch, the following experiments could be conducted:

Feeding with [¹³C]acetate: This would be expected to label all the carbon atoms derived from acetyl-CoA. The labeling pattern observed in the resulting this compound would confirm its de novo synthesis from acetate (B1210297) units.

Feeding with [¹³C]propionate: This would specifically label the methyl group and the adjacent two carbons of the main chain, providing direct evidence for the incorporation of propionate (B1217596) in forming the methyl branch.

Such studies are crucial for definitively elucidating the biosynthetic pathway and identifying the precise metabolic precursors. While direct experimental data for this compound is awaited, the existing knowledge of insect biochemistry allows for a well-reasoned hypothesis of its formation.

Table 3: Hypothetical Isotopic Labeling Experiments and Expected Outcomes

| Labeled Precursor | Analytical Technique | Expected Outcome |

| [1-¹³C]Acetate | GC-MS, NMR | Labeling at alternating carbons throughout the chain, except for the methyl branch. |

| [2-¹³C]Acetate | GC-MS, NMR | Labeling at the other set of alternating carbons. |

| [1-¹³C]Propionate | GC-MS, NMR | Labeling specifically at the C5 position of the final pheromone. |

| [2-¹³C]Propionate | GC-MS, NMR | Labeling specifically at the C6 position of the final pheromone. |

| [3-¹³C]Propionate | GC-MS, NMR | Labeling specifically at the methyl group carbon. |

Synthetic Strategies for 6 Methylpentadec 8 En 7 One and Its Stereoisomers

Total Synthesis Approaches to the 6-Methylpentadec-8-en-7-one Core Structure

The construction of the fundamental carbon skeleton of this compound can be approached through several convergent strategies that assemble the C15 backbone and introduce the required functional groups. A common theme in these approaches is the late-stage introduction of the α,β-unsaturated ketone moiety to avoid potential complications in earlier steps.

One plausible disconnection approach involves the coupling of two key fragments: a C1-C7 fragment containing the future carbonyl and methyl-branched stereocenter, and a C8-C15 fragment that incorporates the alkene. For instance, a Grignard or organolithium reagent derived from a C8-C15 alkyl halide could be added to a C1-C7 aldehyde or acid derivative. Subsequent oxidation would then yield the corresponding ketone.

Another powerful method for carbon-carbon bond formation is the Wittig reaction or its Horner-Wadsworth-Emmons variant. This strategy could be employed to construct the C8-C9 double bond with control over its geometry. For example, a phosphonium (B103445) ylide derived from a C1-C7 fragment could react with a C8-C15 aldehyde to furnish the desired alkene backbone.

The introduction of the α-methyl group can be achieved through various methods, including the alkylation of a pre-formed enolate. The regioselectivity of this alkylation is crucial to ensure the methyl group is introduced at the C6 position. The formation of the α,β-unsaturated system can then be accomplished through established methods such as selenenylation-oxidation or bromination-dehydrobromination of the corresponding saturated ketone.

A representative, albeit general, synthetic scheme is outlined below:

| Step | Reaction | Reactants | Product |

| 1 | Grignard Reaction | C8-C15-MgBr + C1-C7-CHO | C15 alcohol |

| 2 | Oxidation | C15 alcohol | C15 ketone |

| 3 | Enolate Formation | C15 ketone + LDA | Lithium enolate |

| 4 | Methylation | Lithium enolate + CH3I | 6-Methylpentadecan-7-one |

| 5 | α-Selenenylation | 6-Methylpentadecan-7-one + PhSeBr | α-Phenylselenyl ketone |

| 6 | Oxidative Elimination | α-Phenylselenyl ketone + H2O2 | This compound |

This table represents a generalized synthetic pathway and specific reagents and conditions would need to be optimized.

Stereoselective and Stereospecific Synthesis of the Enantiomers and Diastereomers

Achieving control over the stereochemistry at the C6 position is paramount for the synthesis of specific enantiomers and diastereomers of this compound. This is typically accomplished through asymmetric synthesis methodologies or by utilizing starting materials from the chiral pool.

Asymmetric Synthesis Methodologies

Asymmetric synthesis aims to create the desired stereoisomer from achiral or racemic starting materials through the use of chiral reagents, catalysts, or auxiliaries.

One of the most effective methods for introducing the α-methyl group stereoselectively is through the alkylation of a chiral enolate . This can be achieved by employing a chiral auxiliary, a group that is temporarily attached to the molecule to direct the approach of the electrophile (in this case, a methylating agent) from a specific face. Evans' oxazolidinone auxiliaries are widely used for this purpose. The ketone would first be converted to a chiral N-acyl oxazolidinone, followed by deprotonation to form a stereochemically defined enolate. Subsequent methylation and removal of the auxiliary would yield the desired enantiomerically enriched α-methyl ketone.

| Step | Reaction | Key Reagent/Auxiliary | Stereochemical Outcome |

| 1 | Auxiliary Attachment | Evans' Oxazolidinone | Formation of chiral imide |

| 2 | Diastereoselective Enolate Formation | LDA or other strong base | Z-enolate formation |

| 3 | Diastereoselective Alkylation | Methyl iodide | Attack from the less hindered face |

| 4 | Auxiliary Removal | LiOH, H2O2 | Release of the chiral ketone |

Another powerful approach is the use of chiral catalysts in reactions such as conjugate additions. While not directly applicable to the α-methylation of a saturated ketone, related strategies involving the conjugate addition of a methyl group to a larger α,β-unsaturated system could be envisioned.

Chiral Pool Approaches

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials in synthesis. wikipedia.org Terpenes, amino acids, and carbohydrates are common examples. For the synthesis of this compound, a chiral building block containing the C6 stereocenter could be sourced from the chiral pool.

For instance, enantiomerically pure citronellal (B1669106) or related terpenes could serve as a starting point. These molecules possess a chiral methyl-branched carbon that could be elaborated to form the C1-C7 fragment of the target molecule. The inherent chirality of the starting material is then carried through the synthetic sequence to the final product.

A hypothetical synthetic sequence starting from (R)-citronellal is outlined below:

| Starting Material | Key Transformations | Intermediate |

| (R)-Citronellal | Ozonolysis, reduction | Chiral C7 aldehyde |

| Chiral C7 aldehyde | Grignard addition with C8-C15 fragment | Diastereomeric alcohols |

| Diastereomeric alcohols | Oxidation, separation | Enantiomerically pure ketone |

| Enantiomerically pure ketone | Introduction of unsaturation | Target enantiomer |

The success of a chiral pool approach relies on the ability to perform chemical transformations without racemizing the existing stereocenter.

Synthesis of Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. In the context of pheromones, SAR studies help to identify the key structural features responsible for eliciting a behavioral response in insects. nih.gov The synthesis of analogs and derivatives of this compound is therefore a critical step in elucidating its biological function.

Synthetic efforts for SAR studies would focus on systematically modifying different parts of the molecule, including:

The Alkyl Chain: The length of the pentadecyl chain can be varied by using different C8-C15 fragments in the coupling reactions described in section 5.1. Analogs with shorter or longer chains would be synthesized to determine the optimal chain length for biological activity.

The Methyl Group: The importance of the methyl group at the C6 position can be investigated by synthesizing analogs lacking this group or with the methyl group at a different position. The stereochemistry of the methyl group is also a critical factor, and the synthesis of both enantiomers and diastereomers (as described in section 5.2) is essential for SAR studies.

The Enone Moiety: The position and geometry of the double bond can be altered. For example, analogs with the double bond at a different position (e.g., C9-C10) or with a Z-configuration could be synthesized. The carbonyl group itself can be modified, for instance, by reduction to the corresponding alcohol.

The synthesis of these analogs would generally follow the same synthetic strategies outlined for the parent compound, with modifications in the starting materials and reagents. For example, to synthesize an analog with a different chain length, a different Grignard reagent would be used in the initial coupling step. To modify the position of the double bond, alternative elimination strategies or different Wittig-type reagents could be employed.

The biological activity of these synthesized analogs would then be evaluated through bioassays, such as electroantennography (EAG) or behavioral assays, to build a comprehensive SAR profile for this compound.

Ecological and Behavioral Roles of 6 Methylpentadec 8 En 7 One in Interspecific Interactions

Function as a Sex Pheromone Component in Specific Insect Species

Sex pheromones are pivotal in the reproductive success of many insect species, facilitating mate location and recognition. These chemical signals are often highly specific, comprising a precise blend of compounds that elicit a behavioral response in conspecifics.

A thorough review of the literature reveals no identified insect species that utilizes 6-Methylpentadec-8-en-7-one as a component of its sex pheromone blend. While numerous methyl-branched ketones and other long-chain unsaturated ketones have been identified as sex pheromones in various orders, such as Lepidoptera and Coleoptera, this specific structure has not been reported.

Table 1: Documented Roles of this compound as a Sex Phoromone Component

| Insect Species | Family | Order | Role of this compound |

|---|---|---|---|

| Not Documented | - | - | - |

This table remains empty as no research has identified this compound as a sex pheromone component in any insect species.

Role as a Kairomone in Parasitoid-Host Recognition Systems

Kairomones are chemical cues emitted by one species (the host) that are detected by another species (the parasitoid or predator) to its benefit. These signals are crucial for parasitoids in the process of locating suitable hosts for their offspring.

Similar to the lack of information on its pheromonal activity, there is no scientific documentation of this compound functioning as a kairomone in any known parasitoid-host system. The chemical cues used by parasitoids are diverse and can originate from the host itself, its frass, or host-plant volatiles induced by herbivory. However, this compound has not been implicated in any such interactions.

Table 2: Documented Kairomonal Activity of this compound in Parasitoid-Host Systems

| Parasitoid Species | Host Species | Role of this compound |

|---|---|---|

| Not Documented | - | - |

This table is unpopulated due to the absence of studies identifying this compound as a kairomone.

Ethological Bioassays for Behavioral Response Assessment in Controlled Environments

Ethological bioassays are fundamental to determining the behavioral significance of a semiochemical. These controlled experiments, such as olfactometer and wind tunnel assays, allow researchers to observe and quantify an insect's response to a specific chemical stimulus.

Consequently, with no identified biological context for this compound, there are no published ethological bioassays detailing behavioral responses of any insect species to this compound. The development of such assays is contingent on initial findings that suggest a potential semiochemical role, which are currently lacking for this specific ketone.

Structure Activity Relationship Sar Investigations for 6 Methylpentadec 8 En 7 One Analogs

Methodologies for Comprehensive SAR Determination

The determination of structure-activity relationships for semiochemicals like 6-Methylpentadec-8-en-7-one involves a multi-faceted approach combining chemical synthesis with sensitive biological assays.

Chemical Synthesis of Analogs: The first step in any SAR study is the synthesis of the parent compound and a library of its analogs. For this compound, this would involve creating variations in the methyl group position, the length of the alkyl chains flanking the ketone and the double bond, the position of the double bond, and the stereoisomers (both E/Z isomers for the double bond and R/S enantiomers for the chiral center at carbon 6). High stereochemical purity is crucial, as even small amounts of an inactive or inhibitory isomer can significantly affect bioassay results.

Electroantennography (EAG): This technique is a primary tool for screening the activity of synthesized analogs. It measures the electrical potential changes from an insect's antenna in response to an odorant. By comparing the EAG responses elicited by different analogs to that of the parent compound, researchers can quickly assess which structural features are critical for receptor recognition. Analogs that elicit strong EAG responses are considered promising candidates for further behavioral testing.

Behavioral Assays: These assays are essential to confirm the semiochemical efficacy of a compound. They can range from simple laboratory setups, such as Y-tube olfactometers that test an insect's preference between two odor sources, to more complex wind tunnel experiments that observe upwind flight and source location behaviors. Field trapping studies are the ultimate test, providing data on the attractiveness of a compound or blend under natural conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR is a computational approach that seeks to find a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. By developing a QSAR model, it may be possible to predict the activity of unsynthesized analogs, thereby guiding the design of more potent and selective semiochemicals.

Influence of Alkyl Chain Length and Branching on Biological Activity

For a C16 ketone like this compound, modifications to the chain length would likely have a profound impact on its biological activity. Shortening or lengthening the carbon backbone, even by one or two carbons, can lead to a significant loss of activity. This is because the receptor's binding site is often highly specific to the length of the molecule.

The position of the methyl branch at carbon 6 is also a key determinant of activity. Shifting this group to other positions along the chain would likely result in analogs with reduced or no activity. The methyl group may serve as a crucial contact point within the receptor or help to lock the molecule into the correct conformation for binding.

| Analog Description | Parent Compound | Chain Length Modification | Methyl Branch Position | Relative Biological Activity (Hypothetical) |

| This compound | - | C16 | C6 | High |

| Analog A | 6-Methyltetra dec-8-en-7-one | C15 (-1 CH2) | C6 | Low to Moderate |

| Analog B | 6-Methylhexa dec-8-en-7-one | C17 (+1 CH2) | C6 | Low |

| Analog C | 5 -Methylpentadec-8-en-7-one | C16 | C5 | Low to Inactive |

| Analog D | 7 -Methylpentadec-8-en-7-one | C16 | C7 | Inactive |

This table presents hypothetical data based on general principles of pheromone SAR, as specific data for this compound is not available.

Impact of Double Bond Configuration and Position on Semiochemical Efficacy

The presence, position, and geometric configuration (Z or E) of double bonds are among the most critical features for the specificity of many insect pheromones.

Configuration of the Double Bond: The geometry of the double bond (Z or E) is fundamentally important for biological activity. For many insect species, only one isomer is active, while the other may be inactive or even inhibitory. For instance, if the natural pheromone is the (8Z)-isomer, the corresponding (8E)-isomer would likely show a significantly reduced or no response in EAG and behavioral assays. This specificity arises from the precise three-dimensional structure required for a successful ligand-receptor interaction.

| Analog Description | Parent Compound | Double Bond Position | Double Bond Configuration | Relative EAG Response (Hypothetical) |

| (Z)-6-Methylpentadec-8-en-7-one | - | C8-C9 | Z | 100% |

| Analog E | (E)-6-Methylpentadec-8-en-7-one | C8-C9 | E | <10% |

| Analog F | (Z)-6-Methylpentadec-7 -en-7-one | C7-C8 | Z | <5% |

| Analog G | (Z)-6-Methylpentadec-9 -en-7-one | C9-C10 | Z | 5-20% |

| Analog H | 6-Methylpentadecan-7-one | None (Saturated) | N/A | <5% |

This table presents hypothetical EAG response data based on typical findings in SAR studies of unsaturated ketone pheromones.

Stereochemical Requirements for Receptor Recognition and Behavioral Response

The presence of a chiral center at the C6 position (due to the methyl group) means that this compound can exist as two enantiomers: (R)-6-Methylpentadec-8-en-7-one and (S)-6-Methylpentadec-8-en-7-one. The stereochemistry at this center is often a critical factor for biological activity, as olfactory receptors are themselves chiral and can differentiate between enantiomers.

The relationship between stereochemistry and pheromone activity can be complex and falls into several categories nih.gov:

One Enantiomer Active: In many cases, only one enantiomer is biologically active, while the other is inactive.

Enantiomers with Different Activities: Sometimes, both enantiomers are active, but one is significantly more potent than the other.

Synergistic or Inhibitory Effects: In some species, a specific ratio of both enantiomers is required for maximal activity. In others, the "unnatural" enantiomer can act as an inhibitor, reducing the response to the active enantiomer.

To determine the stereochemical requirements for this compound, each enantiomer would need to be synthesized with high optical purity and tested individually and in various ratios. The results of such bioassays would be crucial for developing an effective synthetic lure for pest management purposes.

| Stereoisomer | Relative Behavioral Response (Hypothetical Scenarios) | ||

| Scenario 1: High Enantioselectivity | Scenario 2: Moderate Enantioselectivity | Scenario 3: Inhibition by Antipode | |

| (R)-6-Methylpentadec-8-en-7-one | +++ (High) | +++ (High) | +++ (High) |

| (S)-6-Methylpentadec-8-en-7-one | - (Inactive) | + (Low) | -- (Inhibitory) |

| Racemic Mixture (1:1 R/S) | + (Low) | ++ (Moderate) | - (Inactive) |

This table illustrates possible outcomes of behavioral assays with different stereoisomers, based on established patterns in pheromone research.

Advanced Analytical Methodologies for the Detection and Quantification of 6 Methylpentadec 8 En 7 One

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a primary tool for the trace analysis of 6-Methylpentadec-8-en-7-one. This technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. For volatile compounds like this compound, GC-MS allows for both identification and quantification even at very low concentrations.

In a typical GC-MS analysis, the sample is first vaporized and introduced into the GC column. The separation of this compound from other components in the sample mixture is achieved based on its volatility and interaction with the stationary phase of the column. Following separation, the eluted compound enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for this compound, enabling its unambiguous identification. For trace analysis, selected ion monitoring (SIM) mode is often employed to enhance sensitivity by focusing on specific fragment ions characteristic of the target compound.

Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis

When this compound is a component of a highly complex mixture, such as an environmental or biological sample, conventional one-dimensional GC may not provide sufficient resolution. In such cases, two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power. GCxGC utilizes two different capillary columns with orthogonal separation mechanisms, connected by a modulator.

The modulator traps small, sequential fractions of the effluent from the first column and then re-injects them onto the second, faster-separating column. This process creates a highly detailed two-dimensional chromatogram, where compounds are separated based on two independent properties, such as volatility and polarity. This enhanced separation capacity is critical for resolving this compound from co-eluting matrix components that could otherwise interfere with its detection and quantification. The structured nature of GCxGC chromatograms, where chemically related compounds often appear in specific patterns, can also aid in the tentative identification of unknown substances in the sample.

Quantitative Method Development for Biological Samples

The quantification of this compound in biological samples, such as insect hemolymph or tissue homogenates, presents unique challenges due to the complexity of the matrix and the typically low concentrations of the analyte. The development of a robust quantitative method is essential for understanding its physiological roles. A common approach involves the use of a stable isotope-labeled internal standard, which closely mimics the chemical behavior of the analyte during sample preparation and analysis, thereby correcting for losses and matrix effects.

Sample preparation is a critical step and often involves techniques such as solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE) to isolate and concentrate this compound from the biological matrix. These methods are favored for their simplicity, minimal solvent usage, and high enrichment factors. Following extraction, the sample is analyzed by GC-MS or GCxGC-MS. A calibration curve is constructed by analyzing a series of standards containing known concentrations of this compound and a fixed concentration of the internal standard. The concentration of the analyte in the biological sample is then determined by comparing its peak area ratio to the internal standard against the calibration curve.

Table 1: Example Parameters for Quantitative GC-MS Analysis of a Long-Chain Ketone

| Parameter | Value |

|---|---|

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Oven Program | 60°C (2 min), then 10°C/min to 280°C (10 min) |

| Injector Temperature | 250°C |

| Carrier Gas | Helium, 1.2 mL/min |

| MS Ionization | Electron Ionization (70 eV) |

| MS Mode | Selected Ion Monitoring (SIM) |

| Internal Standard | D3-6-Methylpentadec-8-en-7-one |

Chemosensory Detection Systems and Electrophysiological Responses

Understanding the biological relevance of this compound often involves studying its interaction with chemosensory systems, particularly in insects where such compounds can act as pheromones or kairomones. Electrophysiological techniques, such as electroantennography (EAG) and single-sensillum recording (SSR), are powerful tools for investigating the detection of this compound by insect olfactory receptor neurons.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Computational and Theoretical Studies of 6 Methylpentadec 8 En 7 One

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of a flexible molecule like 6-methylpentadec-8-en-7-one and how its shape influences its biological activity. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation around its single bonds. youtube.comlibretexts.org For a long-chain ketone, the number of possible conformers can be vast.

The primary goal of conformational analysis is to identify the low-energy conformers, as these are the most likely to be present and biologically active. The potential energy of different conformers is influenced by several factors, including torsional strain (from eclipsing bonds), steric interactions (non-bonded atoms coming too close to each other), and angle strain in cyclic systems. libretexts.org

Computational methods used for conformational analysis range from molecular mechanics to quantum mechanics. Molecular mechanics methods, which use classical physics to model the interactions between atoms, are computationally less expensive and are often used for an initial broad search of the conformational space. More accurate quantum mechanics methods, such as Density Functional Theory (DFT), can then be employed to refine the energies of the most stable conformers identified in the initial search. researchgate.net

For this compound, a systematic conformational search would involve rotating around each of the single bonds in the pentadecane chain. The resulting conformers would then be minimized to find the local energy minima. The results of such an analysis would provide insights into the preferred shapes of the molecule, which is crucial for understanding its interaction with a receptor.

Table 1: Hypothetical Low-Energy Conformers of this compound and their Relative Energies

| Conformer | Dihedral Angle (C5-C6-C8-C9) | Relative Energy (kcal/mol) | Key Structural Features |

| 1 | ~180° (anti-periplanar) | 0.00 | Extended chain conformation |

| 2 | ~60° (gauche) | 0.85 | Bent chain conformation |

| 3 | ~120° | 1.50 | Moderately bent chain |

| 4 | ~0° (syn-periplanar) | 4.50 | High-energy, eclipsed conformation |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of molecules. researchgate.netresearchgate.net For a semiochemical like this compound, these calculations can elucidate properties that are key to its biological function and environmental stability.

One of the primary outputs of quantum chemical calculations is the molecular orbital theory, which describes the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO gap can provide an indication of the molecule's chemical reactivity and stability.

Furthermore, these calculations can determine the electrostatic potential surface of the molecule, which shows the distribution of charge. This is crucial for understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are vital for the binding of the semiochemical to its receptor. researchgate.net

For this compound, quantum chemical calculations could be used to:

Determine the partial charges on each atom, highlighting the electrophilic and nucleophilic regions.

Calculate the dipole moment, which influences the molecule's interaction with polar environments.

Predict its reactivity towards environmental factors like oxidation, which affects the longevity of the pheromone signal. researchgate.net

Table 2: Calculated Electronic Properties of a Model Unsaturated Ketone (Illustrative)

| Property | Value | Significance |

| Energy of HOMO | -6.5 eV | Relates to ionization potential and electron-donating ability |

| Energy of LUMO | -1.2 eV | Relates to electron affinity and electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.8 D | Influences solubility and intermolecular interactions |

Note: These values are for a representative unsaturated ketone and are for illustrative purposes. Specific calculations for this compound would be required for accurate data.

Ligand-Receptor Docking Simulations for Semiochemical Perception Mechanisms

Ligand-receptor docking is a computational technique used to predict the preferred orientation of a small molecule (the ligand) when it binds to a larger molecule, typically a protein receptor. mdpi.comijbs.com This method is instrumental in understanding the molecular basis of semiochemical perception. In the case of this compound, docking simulations would aim to model its interaction with a specific odorant receptor (OR) or a pheromone-binding protein (PBP). mdpi.comoup.com

The process of molecular docking involves two main steps:

Sampling: Generating a large number of possible conformations and orientations of the ligand within the binding site of the receptor.

Scoring: Evaluating the "goodness" of each of these poses using a scoring function, which estimates the binding affinity.

Since the specific receptor for this compound may not be known, a common approach is to use homology modeling to build a three-dimensional structure of the receptor based on the amino acid sequence and its similarity to known receptor structures.

Docking simulations for this compound could reveal:

The most likely binding pose of the molecule within the receptor's binding pocket.

The key amino acid residues in the receptor that interact with the semiochemical.

The types of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. mdpi.com

This information is invaluable for understanding the specificity of pheromone recognition and can guide the design of synthetic analogs that could be used in pest management strategies.

Table 3: Hypothetical Docking Simulation Results for this compound with a Homology-Modeled Odorant Receptor

| Parameter | Result | Interpretation |

| Binding Energy | -8.2 kcal/mol | Indicates a strong and favorable binding interaction |

| Interacting Residues | Phe89, Leu112, Ser115, Trp154 | Identifies key amino acids in the binding site |

| Types of Interactions | Hydrophobic, van der Waals, one hydrogen bond with Ser115 | Describes the nature of the forces holding the complex together |

| Predicted Inhibition Constant (Ki) | 2.5 µM | Estimates the concentration required to inhibit receptor function by 50% |

Note: This table presents hypothetical data that would be obtained from a molecular docking study. The actual results would depend on the specific receptor model and docking software used.

Future Directions and Research Opportunities in 6 Methylpentadec 8 En 7 One Studies

Exploration of Undiscovered Biological Functions and Ecological Niches

The structure of 6-Methylpentadec-8-en-7-one, a long-chain unsaturated ketone, is characteristic of many semiochemicals, which are signaling molecules used by organisms to communicate. wikipedia.orgsemiochemical.comeolss.net Pheromones, a class of semiochemicals, are crucial for a variety of insect behaviors, including mating, aggregation, and alarm signaling. plantarchives.org The specific arrangement of the methyl group and the double bond in this compound could confer a high degree of specificity in its interaction with insect olfactory receptors.

Future research should focus on screening this compound for pheromonal activity in a wide range of insect species, particularly those in orders known to utilize similar long-chain ketones as signaling molecules, such as Lepidoptera and Coleoptera. Such studies could uncover its role as a sex pheromone, an aggregation pheromone, or even a kairomone, which is a chemical signal that benefits the receiver of a different species, for instance, by indicating a food source. wikipedia.org

Furthermore, the ecological niche of this compound is entirely unexplored. Investigating its presence in the volatile emissions of plants and insects in various ecosystems could reveal its natural sources and the ecological contexts in which it is used. This could lead to the discovery of new insect-plant or predator-prey interactions mediated by this molecule.

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The advancement of research into the biological functions of this compound will necessitate the availability of the pure compound in sufficient quantities. While general methods for the synthesis of α,β-unsaturated ketones exist, such as the Claisen-Schmidt condensation and aldol-type condensations, developing a novel synthetic route specifically for this compound that is both efficient and highly selective is a key research objective. acs.orggoogle.com

Future synthetic strategies could focus on stereoselective methods to control the geometry of the carbon-carbon double bond, as the E and Z isomers of a compound can elicit vastly different biological responses in insects. Modern synthetic methodologies, such as organocatalysis or transition-metal-catalyzed cross-coupling reactions, could offer elegant and efficient solutions. researchgate.net Additionally, biocatalytic approaches, utilizing enzymes to construct the carbon skeleton, could provide a greener and more sustainable synthetic route. The development of a robust and scalable synthesis will be critical for enabling extensive biological testing and potential applications in pest management.

Integration with Genomic and Proteomic Data for Holistic Understanding of Chemical Ecology

A deeper understanding of the role of this compound in chemical ecology can be achieved by integrating its study with genomic and proteomic data. researchgate.netresearchgate.net If this compound is identified as a pheromone, researchers can investigate the genetic basis of its biosynthesis in the source organism. This involves identifying the genes encoding the enzymes responsible for the chain-shortening of fatty acids and the introduction of the methyl group and the double bond. frontiersin.orgfrontiersin.org

Transcriptomic and proteomic analyses of the pheromone glands of insects that produce this compound can reveal the specific enzymes involved in its production. oup.comumb.edu Furthermore, studying the genomes and proteomes of receiver organisms can help identify the specific olfactory receptors that bind to this molecule, providing insights into the molecular mechanisms of olfaction and the evolution of chemical communication. nih.gov This integrated 'omics' approach can provide a comprehensive picture of the entire communication system, from signal production to reception and behavioral response.

Advanced Analytical Techniques for Real-time Monitoring in Natural Environments

The study of chemical communication in natural environments requires sensitive and rapid analytical techniques to monitor the release and dispersal of semiochemicals in real-time. mostwiedzy.plnih.gov Advanced methods such as proton-transfer-reaction mass spectrometry (PTR-MS) and gas chromatography coupled with mass spectrometry (GC-MS) can be adapted for the in-situ detection of volatile organic compounds like this compound.

Future research could focus on developing portable and field-deployable sensors capable of continuously monitoring the concentration of this compound in the air. This would allow researchers to study the temporal and spatial dynamics of its release, providing valuable information about the behavior of the emitting organism and the environmental factors that influence signaling. mdpi.com Real-time monitoring can also be crucial for practical applications, such as determining the optimal timing for the deployment of pheromone-based pest management strategies. plantarchives.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.